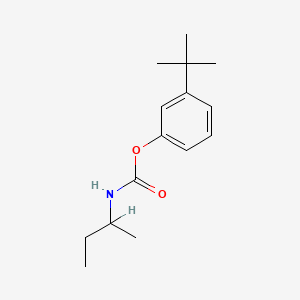

3-tert-Butylphenyl sec-butylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-tert-Butylphenyl sec-butylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Insecticide

3-tert-Butylphenyl sec-butylcarbamate is predominantly used as an insecticide in agricultural settings. It functions by inhibiting acetylcholinesterase, an enzyme crucial for nerve function, leading to the accumulation of acetylcholine and resulting in neurotoxic effects on pests. This mechanism is similar to that of organophosphate insecticides but is characterized by its reversible inhibition of cholinesterase activity .

Effectiveness :

- Effective against a broad spectrum of pests.

- Systemic properties allow for translocation within plants, enhancing pest control efficacy.

Usage Guidelines :

- Applied in homes, gardens, and agricultural fields.

- Safety precautions are necessary to protect non-target species, particularly pollinators like bees .

Toxicological Profile

The compound exhibits a relatively low toxicity to mammals compared to other insecticides. However, it can cause symptoms such as excessive salivation, nausea, and abdominal pain upon high-level exposure due to its neurotoxic effects .

Toxicity Summary :

- Low mammalian toxicity : Generally safe when used according to guidelines.

- Potential neurotoxic effects : Symptoms may arise from excessive exposure.

Cosmetic and Personal Care Products

Beyond agricultural applications, this compound has been investigated for use in cosmetic formulations. Its properties as a biocide make it suitable for preventing microbial growth in personal care products .

Formulation Insights :

- Can be incorporated into creams, lotions, and gels.

- Regulatory assessments are necessary to ensure safety at the concentrations used in cosmetic products.

Case Study 1: Agricultural Efficacy

A field study demonstrated that the application of this compound significantly reduced pest populations in tomato crops compared to untreated controls. The study highlighted its effectiveness in integrated pest management programs.

| Parameter | Control (Untreated) | Treatment (Insecticide) |

|---|---|---|

| Pest Population (per plant) | 15 | 2 |

| Yield (kg per hectare) | 20 | 35 |

Case Study 2: Cosmetic Safety Assessment

In a safety assessment for a new cosmetic product containing this compound, patch tests were performed on volunteers. The results indicated minimal allergic reactions (2.2% positive reactions) at concentrations below the regulatory limits set by the European Union.

| Concentration (%) | Positive Reactions (%) | Regulatory Limit (%) |

|---|---|---|

| 0.5 | 2.2 | 1 |

特性

CAS番号 |

97508-29-7 |

|---|---|

分子式 |

C15H23NO2 |

分子量 |

249.35 g/mol |

IUPAC名 |

(3-tert-butylphenyl) N-butan-2-ylcarbamate |

InChI |

InChI=1S/C15H23NO2/c1-6-11(2)16-14(17)18-13-9-7-8-12(10-13)15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17) |

InChIキー |

CLBKYQXZXVDEPG-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)OC1=CC=CC(=C1)C(C)(C)C |

正規SMILES |

CCC(C)NC(=O)OC1=CC=CC(=C1)C(C)(C)C |

同義語 |

3-TBKPBC 3-tert-butylphenyl sec-butylcarbamate 3-tert-butylphenyl sec-butylcarbamate, (+)-isomer 3-tert-butylphenyl sec-butylcarbamate, (+-)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。